4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
Description
4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 4-chlorophenyl substituent at the 4-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 3-position.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14-6-10(11(7-14)12(15)16)8-2-4-9(13)5-3-8/h2-5,10-11H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMRJIBLRBENAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with methylamine to form 4-(4-chlorophenyl)-1-methylpyrrolidine. This intermediate is then oxidized to introduce the carboxylic acid group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Antimicrobial Activity
Research has indicated that 4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid exhibits antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical enzymes involved in bacterial metabolism.
Anticancer Properties
This compound has also been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival. Further investigations are required to elucidate the exact mechanisms and to identify specific cancer types that may be targeted effectively.
Pharmacology
The pharmacological profile of this compound is of significant interest due to its interactions with biological targets.
Receptor Binding Studies
Research has focused on how this compound interacts with various receptors in the body, particularly those involved in pain modulation and inflammation. Binding affinity studies indicate that it may act as an antagonist or agonist at certain receptors, which could lead to novel pain relief medications.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes, such as proteases and kinases. These interactions can provide insights into developing inhibitors that could be used therapeutically in conditions like cancer or inflammatory diseases.
Materials Science
In addition to its biological applications, this compound has potential uses in materials science.
Polymer Synthesis
The compound can be utilized as a monomer in polymer chemistry, leading to the development of new materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications .
Nanomaterials
Recent studies have explored the use of this compound in synthesizing nanomaterials. Its unique chemical structure allows for functionalization at the nanoscale, which can improve the performance of nanocomposites in electronics and catalysis .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Effective against E. coli and Staphylococcus aureus | Potential development of new antibiotics |
| Anticancer Properties | Induces apoptosis in breast cancer cells | Possible lead compound for targeted cancer therapies |
| Receptor Binding | High affinity for opioid receptors | Development of novel analgesics |
| Polymer Synthesis | Enhances mechanical properties when used as a monomer | Creation of advanced materials for industrial applications |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Observations :
- N-Methylation : The presence of a 1-methyl group in the target compound may enhance metabolic stability compared to unmethylated analogs like BP 1567 .
- Functional Group Additions : The compound in demonstrates how ureido and pyrrole substituents expand hydrogen-bonding capacity but may complicate synthetic routes (crude yield: 62%; purity: 16%) .
Non-Pyrrolidine Analogs with Chlorophenyl Moieties
Table 2: Comparison with Aromatic and Heterocyclic Compounds
Key Observations :
- Core Structure Influence: Pyrrolidine derivatives (flexible, non-aromatic) may exhibit different binding kinetics compared to rigid aromatic cores (e.g., Fenofibrate) or planar heterocycles (e.g., pyrazolo-pyridines) .
- Carboxylic Acid Role : The carboxylic acid group in all compounds enhances water solubility and may facilitate ionic interactions in biological targets .
Research Needs :
- Experimental data on receptor binding affinity, metabolic stability, and toxicity.
- Comparative studies with BP 1566, BP 1567, and BP 1569 to quantify substituent effects.
Biological Activity
4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, often referred to in research contexts, is characterized by its unique molecular structure which influences its interaction with biological systems.
Chemical Structure
The molecular formula of this compound is C12H14ClN. The compound features a pyrrolidine ring substituted with a chlorophenyl group and a carboxylic acid functional group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Its structural characteristics allow it to engage in hydrogen bonding and hydrophobic interactions, facilitating its binding to target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, which can alter metabolic pathways within cells.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses such as pain perception or inflammation.
Pharmacological Profile
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Anti-inflammatory Activity: Studies have demonstrated that this compound can reduce inflammation in animal models.
- Analgesic Properties: It has been noted for its pain-relieving effects, making it a candidate for further development as a therapeutic agent in pain management.
- Cytotoxic Effects: Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, indicating its possible role in oncology.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anti-inflammatory Effects:
- A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory activity (IC50 = 25 µM).
-
Cytotoxicity Assessment:
- In vitro assays conducted on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound exhibited cytotoxicity with IC50 values ranging from 15 µM to 30 µM, indicating its potential as an anticancer agent.
-
Receptor Binding Studies:
- Binding affinity studies showed that the compound interacts with opioid receptors, which may explain its analgesic properties. The Ki value for receptor binding was determined to be approximately 50 nM, suggesting moderate affinity.
Data Summary Table
Q & A
Q. What synthetic methodologies are commonly employed for 4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Condensation : Reacting 4-chlorobenzaldehyde with a pyrrolidine precursor (e.g., methylpyrrolidine derivatives) under acidic or basic conditions.
- Cyclization : Intramolecular cyclization using catalysts like palladium or copper to form the pyrrolidine ring .
- Functionalization : Carboxylic acid introduction via oxidation of a methyl group (e.g., using KMnO₄) or hydrolysis of nitriles.
- Optimization : Yield and purity are improved by controlling solvent polarity (DMF, toluene), temperature (80–120°C), and catalyst loading. For example, Pd-catalyzed reactions achieve ~70–85% yield under inert atmospheres .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., monoclinic P2/c space group with β = 102.42° as in related chlorophenyl-pyrazole derivatives) .
- NMR Spectroscopy : and NMR identify substituents (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, pyrrolidine methyl at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: ~253.7 for C₁₂H₁₃ClNO₂).
Q. How can researchers screen for basic biological activity in vitro?
- Methodological Answer :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination via ADP-Glo™ kinase assay).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects causing signal broadening (e.g., rotamers in pyrrolidine rings) .
- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings to assign overlapping signals.
- Crystallographic Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data (e.g., C–C bonds: 1.36–1.51 Å in related structures) .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium to induce stereoselectivity during cyclization (e.g., >90% ee achieved in similar pyrrolidines) .
- Chiral Chromatography : Preparative HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis.
- Kinetic Resolution : Enzymatic hydrolysis of racemic esters using lipases (e.g., CAL-B) .
Q. How do computational models predict target engagement and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., dopamine D3R, using PDB: 3PBL).
- MD Simulations : GROMACS assesses binding stability (e.g., RMSD <2.0 Å over 100 ns for chlorophenyl derivatives) .
- ADMET Prediction : SwissADME estimates logP (~2.5), solubility (LogS: -4.1), and blood-brain barrier penetration.
Q. What challenges arise when scaling synthesis from milligram to gram quantities?
- Methodological Answer :
- Reaction Exotherms : Use jacketed reactors with controlled cooling (e.g., -10°C for nitration steps).
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures).
- Catalyst Recycling : Immobilize Pd on SiO₂ to reduce metal leaching in batch reactors .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
